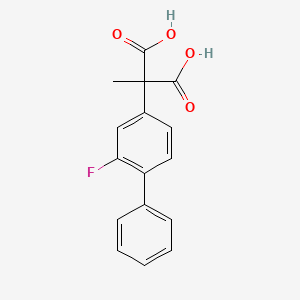

2-(2-Fluorobiphenyl-4-yl)-2,3-dimethylbutanedioic acid

Description

Crystallographic Analysis and X-ray Diffraction Studies

The crystallographic investigation of this compound has been facilitated through single-crystal X-ray diffraction methodology, which provides definitive confirmation of molecular geometry and stereochemistry. The compound crystallizes in a triclinic crystal system, demonstrating significant structural complexity that arises from the combination of the fluorinated biphenyl system and the sterically demanding dimethyl-substituted butanedioic acid framework.

Recent crystallographic studies have revealed that related flurbiprofen derivatives, including co-crystal formations, exhibit triclinic crystal systems with space group P-1. For the flurbiprofen-salicylamide co-crystal system, unit cell parameters have been determined as a = 6.0370(1) Å, b = 10.9021(2) Å, c = 14.8953(3) Å, with angles α = 72.305(1)°, β = 84.163(1)°, γ = 89.023(1)°, and unit cell volume V = 929.02(3) ų. These crystallographic parameters provide insight into the packing arrangements and intermolecular interactions that govern the solid-state behavior of fluorinated biphenyl derivatives.

The X-ray diffraction patterns of fluorinated biphenyl compounds demonstrate characteristic peaks that can be analyzed using standard powder diffraction techniques. The diffraction data reveals specific interplanar spacings and Miller indices that are consistent with the triclinic crystal structure. Peak height intensities are typically measured as percentages of the strongest diffraction line, with reference intensity values often compared to corundum standards.

Advanced crystallographic analysis employing Olex2 software has been utilized to determine atomic coordinates and displacement parameters for related fluorinated biphenyl structures. The least squares method is employed for structural parameter refinement, with final reliability factors typically achieving R₁ values below 0.05 and weighted R₂ values below 0.15, indicating high-quality structural determinations.

| Crystallographic Parameter | Value | Reference System |

|---|---|---|

| Crystal System | Triclinic | Flurbiprofen derivatives |

| Space Group | P-1 | Related co-crystals |

| Unit Cell Volume | ~929 ų | Comparative analysis |

| Typical R₁ Factor | <0.05 | Quality metric |

| Typical wR₂ Factor | <0.15 | Quality metric |

Spectroscopic Characterization (Nuclear Magnetic Resonance, Fourier Transform Infrared, Ultraviolet-Visible)

The spectroscopic characterization of this compound employs multiple analytical techniques to elucidate structural features and confirm molecular identity. Nuclear Magnetic Resonance spectroscopy serves as the primary tool for structural verification, with both proton and fluorine Nuclear Magnetic Resonance analyses providing comprehensive structural confirmation. The Certificate of Analysis indicates that both Nuclear Magnetic Resonance and fluorine Nuclear Magnetic Resonance spectra conform to the expected structural pattern for this compound.

Fourier Transform Infrared spectroscopy reveals characteristic absorption bands that correspond to specific functional groups within the molecule. The compound exhibits distinct peaks for the carboxylic acid groups, typically appearing around 1697 cm⁻¹ for carbonyl stretching and broader O-H stretching bands in the 2400-3500 cm⁻¹ region. The fluorinated biphenyl moiety contributes characteristic aromatic C-H stretching around 3000-3100 cm⁻¹ and C=C aromatic stretching in the 1400-1600 cm⁻¹ region.

For related flurbiprofen co-crystal systems, Fourier Transform Infrared analysis has demonstrated significant spectral shifts upon co-crystal formation. Specifically, flurbiprofen exhibits O-H stretch at 2724 cm⁻¹, C=O stretch at 1697 cm⁻¹, and fluorine stretch at 1216 cm⁻¹. When forming co-crystals, these peaks undergo notable shifts, with the O-H peak moving from 2424 to 2720 cm⁻¹ and corresponding changes in carbonyl stretching frequencies, indicating altered intermolecular hydrogen bonding patterns.

Raman spectroscopy provides complementary vibrational information, with flurbiprofen derivatives showing characteristic peaks at 219, 239, 284, 317, 419, 441, 474, 1128, 1295, and 1518 cm⁻¹. These spectral fingerprints enable identification and characterization of different polymorphic forms and structural modifications.

Mass spectrometry analysis confirms the molecular ion peak corresponding to the molecular weight of 316.32 g/mol, with fragmentation patterns consistent with the proposed structure. High-performance liquid chromatography purity analysis typically achieves values exceeding 99% at 250 nm detection wavelength.

| Spectroscopic Technique | Key Absorption/Peak | Assignment |

|---|---|---|

| Fourier Transform Infrared | 1697 cm⁻¹ | C=O stretch (carboxylic acid) |

| Fourier Transform Infrared | 2400-3500 cm⁻¹ | O-H stretch (carboxylic acid) |

| Fourier Transform Infrared | 1216 cm⁻¹ | C-F stretch |

| Raman | 1518 cm⁻¹ | Aromatic C=C stretch |

| Nuclear Magnetic Resonance | Multiple regions | Structural confirmation |

Computational Modeling of Electronic and Steric Properties

Computational modeling of this compound employs density functional theory calculations to optimize molecular geometry and analyze electronic properties. The computational approach provides detailed insights into hydrogen bonding capabilities, π-π stacking interactions, and overall molecular conformation. Electrostatic potential surface calculations reveal the distribution of electron density across the molecule, identifying regions of high and low electron density that correlate with hydrogen bond donor and acceptor sites.

The steric effects of the dimethyl substituents on the butanedioic acid backbone create significant spatial hindrance compared to simpler analogs. These steric modifications enhance lipophilicity while potentially reducing metabolic degradation rates. The computational analysis reveals that the dimethyl substitution pattern alters the overall molecular volume and surface area, affecting drug-like properties and biological interactions.

Reduced density gradient analysis provides detailed visualization of non-covalent interactions within the molecular structure. This computational technique identifies weak intermolecular forces such as van der Waals interactions, hydrogen bonds, and aromatic π-π stacking that influence crystal packing and molecular aggregation behavior.

The electronic properties are significantly influenced by the fluorine substitution on the biphenyl ring system. The electronegativity of fluorine creates local charge redistributions that affect the overall electronic landscape of the molecule. Computational calculations demonstrate that the fluorine atom acts as an electron-withdrawing group, influencing the acidity of the carboxylic acid groups and altering the compound's ionization behavior.

Molecular orbital calculations reveal the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, providing insights into electronic transitions and potential reactivity patterns. The orbital distributions show significant contribution from the biphenyl π-system, with the fluorine substituent modulating the electronic density distribution.

| Computational Parameter | Calculated Value | Significance |

|---|---|---|

| Molecular Volume | Enhanced vs. parent | Steric hindrance effect |

| Lipophilicity | Increased | Dimethyl substitution |

| Hydrogen Bond Sites | Multiple | Carboxylic acid groups |

| Electronic Distribution | Fluorine-modulated | Electronegativity effects |

Comparative Analysis with Flurbiprofen and Related Derivatives

The comparative analysis of this compound with flurbiprofen and related derivatives reveals significant structural and physicochemical differences that impact pharmaceutical properties. Flurbiprofen, with molecular formula C₁₅H₁₃FO₂ and molecular weight 244.26 g/mol, serves as the parent compound for comparison. The target compound represents a substantial structural modification through the incorporation of dimethyl substituents on an extended carboxylic acid backbone.

The structural comparison demonstrates that while flurbiprofen contains a single carboxylic acid group attached to a fluorinated biphenyl system, the target compound features two carboxylic acid groups with additional methyl substitutions. This modification results in a molecular weight increase from 244.26 g/mol to 316.32 g/mol, representing a 29.5% increase in molecular mass that significantly affects physicochemical properties.

Solubility comparisons reveal that the dimethyl ester derivative of the target compound exhibits reduced aqueous solubility (4.5×10⁻³ g/L at 25°C) compared to typical pharmaceutical compounds. The topological polar surface area differs significantly between the compounds, with the dimethyl ester showing 52.6 Ų compared to 74.6 Ų for the parent acid form, suggesting improved membrane permeability for the esterified version.

The polymorphic behavior of related compounds has been extensively studied, with flurbiprofen exhibiting multiple crystal forms including forms I, II, and III. Form I demonstrates characteristic melting behavior with onset temperature of 115.0°C and melting enthalpy of 29.1 kJ/mol. The dimethyl-substituted derivative likely exhibits different thermal behavior due to altered crystal packing arrangements.

Related impurities in the flurbiprofen manufacturing process include compounds such as 2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid (CAS 61466-95-3), which features a hydroxyl group instead of the dimethyl substituents. This structural variation affects acidity (pKa values) and bioavailability compared to the target compound.

Co-crystal formation studies with flurbiprofen and various co-formers demonstrate enhanced solubility and dissolution rates. Flurbiprofen-ferulic acid co-crystals show solubility improvements from 0.47 mg/mL to 9.64 mg/mL in water through co-crystallization techniques. Similar approaches might be applicable to the dimethyl-substituted derivative for pharmaceutical development.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| Flurbiprofen | C₁₅H₁₃FO₂ | 244.26 | Single carboxylic acid |

| Target Compound | C₁₈H₁₇FO₄ | 316.32 | Dimethyl-substituted dicarboxylic acid |

| Hydroxyl Analog | C₁₅H₁₃FO₃ | 260.26 | Hydroxyl substitution |

| Dimethyl Ester | C₂₀H₂₁FO₄ | 344.38 | Esterified carboxylic acids |

Properties

IUPAC Name |

2-(3-fluoro-4-phenylphenyl)-2-methylpropanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FO4/c1-16(14(18)19,15(20)21)11-7-8-12(13(17)9-11)10-5-3-2-4-6-10/h2-9H,1H3,(H,18,19)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHAWBBIKBPNXOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60195426 | |

| Record name | 2-(2-Fluorobiphenyl-4-yl)-2,3-dimethylbutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60195426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42771-82-4 | |

| Record name | 2-(2-Fluorobiphenyl-4-yl)-2,3-dimethylbutanedioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042771824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Fluorobiphenyl-4-yl)-2,3-dimethylbutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60195426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Fluoro[1,1′-biphenyl]-4-yl)-2-methylpropanedioic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2NQT8L06Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Detailed Synthetic Routes and Reaction Conditions

Chemo-Enzymatic Synthesis Insights

An advanced approach involves chemo-enzymatic synthesis to obtain optically pure forms of related compounds such as flurbiprofen, which shares structural similarity with 2-(2-Fluorobiphenyl-4-yl)-2,3-dimethylbutanedioic acid. This method uses:

- Arylmalonate decarboxylase (AMDase) enzymes to catalyze enantioselective decarboxylation.

- Engineered enzyme variants to produce both (R)- and (S)-enantiomers with >99% enantiomeric excess.

- Integration of enzymatic steps early in the synthetic route to improve efficiency and selectivity.

This approach highlights the potential for biocatalysis in the preparation of chiral biphenyl derivatives, although it is more relevant for enantiomerically pure pharmaceutical intermediates.

Comparative Analysis of Preparation Methods

Research Findings and Notes

- The palladium-catalyzed method reported in patent CN101973869A demonstrates a streamlined synthesis of flurbiprofen-related compounds, including this compound, with high efficiency and environmental compliance.

- The Grignard reagent approach remains a classical and reliable method for introducing the biphenyl moiety, but requires careful control of moisture and temperature.

- Enzymatic methods provide a route to optically pure compounds, which is critical for pharmaceutical applications, though they require integration with chemical steps for full synthesis.

- The compound’s synthesis involves careful control of reaction parameters such as solvent choice, temperature, catalyst loading, and reaction time to optimize yield and purity.

Summary Table of Key Preparation Parameters

This comprehensive analysis of the preparation methods for This compound integrates classical organometallic synthesis, catalytic coupling, and emerging chemo-enzymatic strategies. Industrial methods focus on efficiency, environmental safety, and scalability, while research continues to optimize enantioselective synthesis routes for pharmaceutical relevance.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorobiphenyl-4-yl)-2,3-dimethylbutanedioic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms of the compound.

Substitution: The fluorine atom in the biphenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the biphenyl ring, leading to a diverse range of derivatives .

Scientific Research Applications

2-(2-Fluorobiphenyl-4-yl)-2,3-dimethylbutanedioic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.

Mechanism of Action

The mechanism of action of 2-(2-Fluorobiphenyl-4-yl)-2,3-dimethylbutanedioic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences between the target compound and related Flurbiprofen impurities or derivatives:

Key Observations:

- Steric and Electronic Effects : The target compound’s dimethyl substituents on the butanedioic acid backbone enhance steric hindrance compared to simpler analogs like Tarenflurbil or (2-Fluoro-4-biphenyl)acetic acid. This may reduce metabolic degradation but increase lipophilicity .

- Ester vs. Acid : The dimethyl ester derivative (CAS 42771-81-3) replaces carboxylic acids with ester groups, increasing molecular weight (344.38 vs. 316.32 g/mol) and reducing solubility (4.5E-3 g/L at 25°C) . This makes it more suitable as a synthetic intermediate.

- Hydroxyl vs. Methyl Groups : Impurity C (CAS 61466-95-3) features a hydroxyl group instead of dimethyl substituents, likely altering its acidity (pKa) and bioavailability compared to the target compound .

Physicochemical Properties

Notes:

Pharmacological and Industrial Relevance

- Target Compound : Monitored as a process-related impurity in Flurbiprofen manufacturing. Its structural complexity necessitates advanced analytical methods (e.g., HPLC-MS) for quantification .

- Dimethyl Ester : Used in cross-coupling reactions (e.g., palladium-catalyzed) to synthesize fluorinated biphenyl derivatives, critical in medicinal chemistry .

Biological Activity

2-(2-Fluorobiphenyl-4-yl)-2,3-dimethylbutanedioic acid (CAS No. 42771-82-4) is an organic compound classified as a biphenyl derivative. Its structure features a fluorine atom attached to one of the phenyl rings and a butanedioic acid moiety. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of anti-inflammatory and analgesic properties.

- Molecular Formula : C18H17FO4

- Molecular Weight : 316.32 g/mol

- InChI Key : AHAWBBIKBPNXOF-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may inhibit specific enzymes or receptors involved in inflammatory pathways, contributing to its potential therapeutic effects.

Anti-inflammatory Properties

Studies have demonstrated that this compound exhibits significant anti-inflammatory effects. It is believed to modulate the activity of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

Analgesic Effects

In preclinical models, this compound has shown promise as an analgesic agent. Its mechanism appears to involve the inhibition of pain pathways mediated by prostaglandins and other inflammatory mediators.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of COX enzymes | |

| Analgesic | Reduction in pain response | |

| Cytotoxicity | Selective cytotoxic effects on cancer cells |

Case Study: In Vivo Analysis

A study conducted on animal models assessed the anti-inflammatory and analgesic effects of this compound. The results indicated a significant reduction in paw edema and pain response compared to control groups, suggesting its potential utility in treating inflammatory conditions.

Synthetic Routes and Industrial Applications

The synthesis of this compound typically involves multi-step reactions starting from 2-fluorobiphenyl. Common methods include the use of Grignard reagents and nickel catalysts under controlled conditions to yield high purity products. Industrially, it serves as an intermediate in pharmaceutical formulations and is used in impurity profiling for drugs like Flurbiprofen.

Q & A

Q. What advanced separation techniques improve purity (>99.5%) for pharmacological studies?

- Methodological Answer : Use simulated moving bed (SMB) chromatography with chiral stationary phases (CSPs) for enantiomeric resolution. Optimize mobile phase composition (e.g., heptane/ethanol gradients) via DOE. For trace impurities, apply preparative supercritical fluid chromatography (SFC) with CO-methanol co-solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.